molecular formula C9H16N2O2S B1307971 Boc-3-isothiocyanatopropylamine CAS No. 286955-45-1

Boc-3-isothiocyanatopropylamine

Cat. No.: B1307971
CAS No.: 286955-45-1
M. Wt: 216.3 g/mol
InChI Key: CLFBORGOMXNXFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-isothiocyanatopropylamine is synthesized through a multi-step process The synthesis typically begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-3-isothiocyanatopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-3-isothiocyanatopropylamine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Boc-3-isothiocyanatopropylamine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Boc-3-isocyanatopropylamine
  • Boc-3-aminopropylamine
  • Boc-3-thiocyanatopropylamine

Uniqueness

Boc-3-isothiocyanatopropylamine is unique due to the presence of both the Boc-protected amine and the isothiocyanate group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic and biochemical applications.

Properties

IUPAC Name

tert-butyl N-(3-isothiocyanatopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-4-5-10-7-14/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFBORGOMXNXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394173
Record name Boc-3-isothiocyanatopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286955-45-1
Record name Boc-3-isothiocyanatopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286955-45-1
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